molecular formula C12H19N5OS B10919776 N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10919776
M. Wt: 281.38 g/mol
InChI Key: MDGQEJNGWCTCBA-UHFFFAOYSA-N
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Description

N~3~-(2-{[(Cyclopropylamino)carbothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a cyclopropylamino group, and a carboxamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-{[(Cyclopropylamino)carbothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Cyclopropylamino Group: This step involves the reaction of the pyrazole derivative with cyclopropylamine in the presence of a suitable catalyst.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-{[(Cyclopropylamino)carbothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carboxamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N~3~-(2-{[(Cyclopropylamino)carbothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N3-(2-{[(Cyclopropylamino)carbothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(2-{[(Cyclopropylamino)carbothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylamino group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19N5OS

Molecular Weight

281.38 g/mol

IUPAC Name

N-[2-(cyclopropylcarbamothioylamino)ethyl]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H19N5OS/c1-8-7-10(16-17(8)2)11(18)13-5-6-14-12(19)15-9-3-4-9/h7,9H,3-6H2,1-2H3,(H,13,18)(H2,14,15,19)

InChI Key

MDGQEJNGWCTCBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(=O)NCCNC(=S)NC2CC2

Origin of Product

United States

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